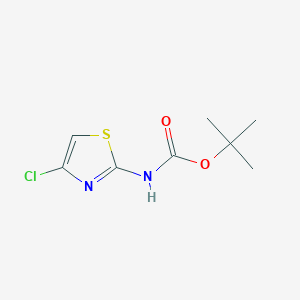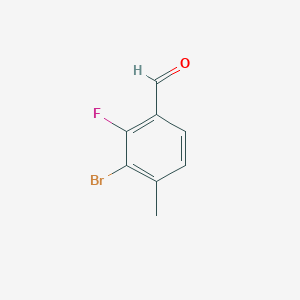
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .Scientific Research Applications
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This research involves the use of palladium-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method is used to create polyfluoroalkoxy-containing arylated heteroaromatics .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
2. Synthesis of Tetrasubstituted Alkenes
- Summary of Application: 2-Bromo-4-fluoro-1-iodobenzene is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Synthesis of Anti-Inflammatory Agents
- Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Synthesis of Biaryl Intermediates
- Summary of Application: 4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
- Summary of Application: This research involves the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
6. Precursor to Pharmaceuticals and Agrochemicals
- Summary of Application: 4-Fluorobromobenzene, a compound similar to “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene”, is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
- Summary of Application: This research involves the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes . Only 1 mol% of Pd(OAc) 2 catalyst with KOAc as inexpensive base is used .
- Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .
8. Precursor to Pharmaceuticals and Agrochemicals
- Summary of Application: 4-Fluorobromobenzene, a compound similar to “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene”, is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



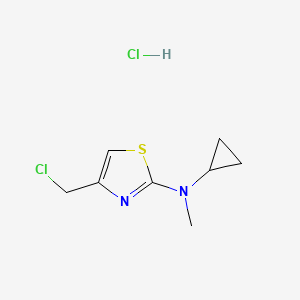
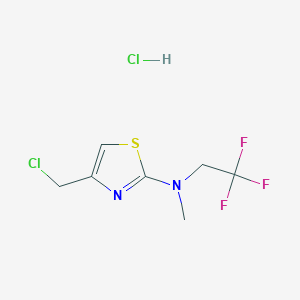
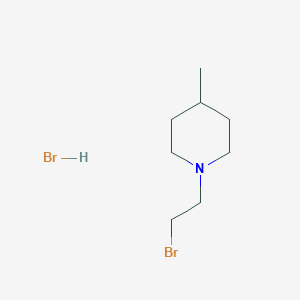
![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
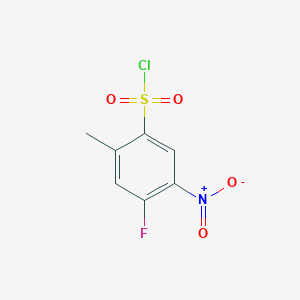
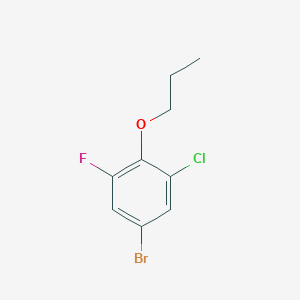
![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
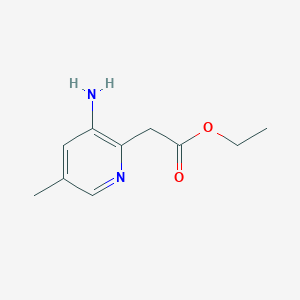
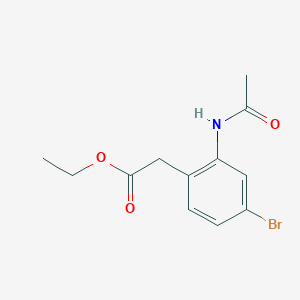
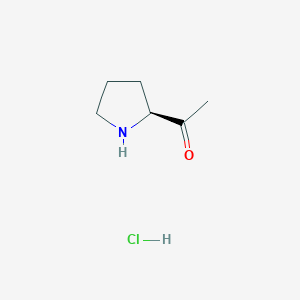
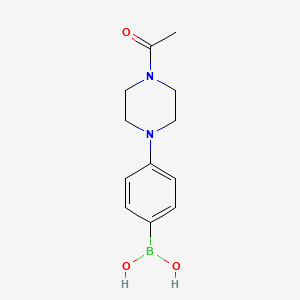
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
